4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS 84512-08-3) is a bifunctional aliphatic-heterocyclic building block characterized by a secondary piperidine amine and a four-carbon carboxylic acid chain . In pharmaceutical procurement and process chemistry, it is primarily valued as the core structural precursor for synthesizing highly specific nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, most notably FK866 (APO866) [1]. The compound is supplied as a stable hydrochloride salt, which provides a defined melting point (113-117 °C) and enhances solubility in polar solvents, making it highly suitable for sequential coupling reactions in drug discovery and peptidomimetic workflows .
Substituting this specific compound with shorter-chain analogs (e.g., 3-(piperidin-4-yl)propanoic acid) or longer-chain variants fundamentally disrupts the critical spatial geometry required for target binding; for instance, the four-carbon spacer is strictly required to bridge the hydrophobic tunnel in the NAMPT enzyme pocket [1]. Furthermore, substituting the hydrochloride salt with the free base form introduces significant handling challenges. The free base is prone to hygroscopicity and requires complex orthogonal protection (such as Boc or Fmoc) to prevent unwanted self-condensation or premature N-acylation during carboxylic acid activation . Procuring the HCl salt inherently protonates the secondary amine, allowing for controlled, selective functionalization of the carboxylate moiety first, thereby streamlining multi-step synthetic routes and improving overall yields.
The four-carbon butyric acid chain of 4-(Piperidin-4-yl)butanoic acid is structurally essential for the potency of downstream NAMPT inhibitors like FK866. When synthesized using this exact precursor, the resulting FK866 molecule achieves sub-nanomolar affinity for NAMPT (Ki ≈ 0.3 nM) . Altering the chain length by substituting shorter (propanoic) or longer (pentanoic) piperidine-alkyl acids drastically misaligns the benzoylated piperidine ring and the acrylamide tail within the enzyme's hydrophobic tunnel, resulting in a multi-fold loss of inhibitory activity [1].
| Evidence Dimension | NAMPT Enzyme Inhibition (Ki) |
| Target Compound Data | FK866 (derived from 4-carbon butyric acid precursor): Ki ≈ 0.3 nM |
| Comparator Or Baseline | Analogs derived from non-butyric acid precursors |
| Quantified Difference | Disruption of the 4-carbon spacer leads to >100-fold reduction in target binding affinity |
| Conditions | In vitro NAMPT inhibition assays evaluating FK866 and its isosteric analogs |
Buyers synthesizing NAD salvage pathway inhibitors must procure the exact 4-carbon derivative to maintain the critical spatial distance required for enzyme binding.
The procurement of 4-(Piperidin-4-yl)butanoic acid as a hydrochloride salt (MW 207.7 g/mol ) provides critical advantages in processability over its free base counterpart. The HCl salt is a stable, free-flowing solid with a distinct melting point of 113-117 °C, whereas the free base is highly susceptible to ambient moisture and variable hydration states . This stability ensures precise stoichiometric calculations during critical initial steps, such as the formation of Weinreb amides or direct esterification, preventing yield losses associated with hygroscopic weighing errors .
| Evidence Dimension | Handling stability and stoichiometric precision |
| Target Compound Data | Hydrochloride salt (stable solid, MW 207.7 g/mol , MP 113-117 °C) |
| Comparator Or Baseline | Free base (prone to hygroscopicity and variable hydration) |
| Quantified Difference | HCl salt eliminates moisture-induced stoichiometric errors and prevents premature amine degradation |
| Conditions | Benchtop storage and preparation of stock solutions for multi-step organic synthesis |
Procuring the HCl salt ensures reproducible yields in scale-up syntheses by avoiding moisture-induced degradation and stoichiometric inaccuracies.
In the synthesis of complex peptidomimetics, such as 3-amidinophenylalanine-derived matriptase inhibitors, the hydrochloride salt of 4-(Piperidin-4-yl)butanoic acid acts as an inherently protected intermediate. Because the secondary amine is protonated, chemists can selectively activate the carboxylic acid end (e.g., via standard coupling reagents) without the immediate need for a Boc-protection step [1]. This orthogonal reactivity reduces the number of synthetic steps compared to using the unprotected free base, which often results in unwanted di-acylation or oligomerization if not strictly controlled .
| Evidence Dimension | Synthetic efficiency and byproduct formation |
| Target Compound Data | HCl salt (allows direct selective carboxylate activation) |
| Comparator Or Baseline | Unprotected free base |
| Quantified Difference | HCl salt reduces the need for prior N-protection steps, minimizing oligomeric byproducts |
| Conditions | Sequential functionalization in the synthesis of matriptase inhibitors and Weinreb amides |
Utilizing the HCl salt lowers overall reagent costs and improves synthetic throughput by eliminating redundant protection-deprotection cycles.
This compound is the definitive structural precursor for manufacturing FK866 (APO866) and its isosteric analogs. Its four-carbon chain provides the exact spatial geometry required to block the NAD salvage pathway, making it indispensable for oncology and autophagy drug discovery programs[1].
The compound is utilized to modify 3-amidinophenylalanine-derived matriptase inhibitors. The piperidine ring provides a basic center for target interaction, while the butyric acid chain acts as an optimal flexible linker .
The hydrochloride salt is an excellent building block for generating Weinreb amides. These amides subsequently undergo controlled reactions with 2-magnesiated oxazoles, facilitating the synthesis of complex heterocyclic scaffolds and natural product analogs without over-addition .
Irritant